
trans-Hydroxy Glimepiride
描述
Trans-Hydroxy Glimepiride is a sulfonamide.
作用机制
Target of Action
Hydroxyglimepiride, also known as trans-Hydroxy Glimepiride, primarily targets the ATP-sensitive potassium channels on pancreatic beta cells . These channels are gated by intracellular ATP and ADP . The hetero-octomeric complex of the channel is composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits .
Mode of Action
Hydroxyglimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells . This is achieved by blocking ATP-sensitive potassium channels (K_ATP channels) and causing depolarization of the beta cells . This action increases the amount of insulin released from the pancreas .
Biochemical Pathways
The primary biochemical pathway affected by Hydroxyglimepiride is the insulin signaling pathway. By stimulating the release of insulin, Hydroxyglimepiride enhances the insulin-mediated peripheral glucose uptake . This results in a decrease in blood glucose levels, which is beneficial for the management of type 2 diabetes .
Pharmacokinetics
It is known that glimepiride, the parent compound of hydroxyglimepiride, is mainly metabolized by hepatic oxidative biotransformation to form hydroxyglimepiride . This suggests that the liver plays a crucial role in the metabolism and bioavailability of Hydroxyglimepiride.
Result of Action
The primary result of Hydroxyglimepiride’s action is a reduction in blood glucose levels. This is achieved through the increased secretion of insulin from the pancreas, which in turn enhances the uptake of glucose in peripheral tissues . Hydroxyglimepiride contributes about 33% of the glucose-lowering effect of the parent compound, Glimepiride .
生化分析
Biochemical Properties
Hydroxyglimepiride plays a crucial role in biochemical reactions related to glucose metabolism. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the ATP-sensitive potassium channels (K_ATP channels) on pancreatic beta cells. By blocking these channels, hydroxyglimepiride causes depolarization of the beta cells, leading to the release of insulin granules . Additionally, hydroxyglimepiride interacts with sulfonylurea receptors (SUR) on the beta cells, enhancing insulin secretion . These interactions are essential for the compound’s glucose-lowering properties.
Cellular Effects
Hydroxyglimepiride influences various cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion, which is critical for maintaining glucose homeostasis. The compound also affects cell signaling pathways, including the insulin signaling pathway, by increasing the activity of intracellular insulin receptors . This leads to improved glucose uptake by peripheral tissues. Furthermore, hydroxyglimepiride has been shown to impact gene expression related to glucose metabolism, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of hydroxyglimepiride involves its binding interactions with K_ATP channels and SUR on pancreatic beta cells. By blocking K_ATP channels, hydroxyglimepiride causes cell depolarization, leading to the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules . Additionally, hydroxyglimepiride enhances the activity of insulin receptors, promoting glucose uptake by cells . These molecular interactions are crucial for the compound’s antidiabetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxyglimepiride have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that hydroxyglimepiride maintains its glucose-lowering effects over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. In vitro and in vivo studies have demonstrated that hydroxyglimepiride continues to exert its effects on insulin secretion and glucose metabolism over time .
Dosage Effects in Animal Models
The effects of hydroxyglimepiride vary with different dosages in animal models. At lower doses, the compound effectively lowers blood glucose levels without causing significant adverse effects. At higher doses, hydroxyglimepiride may induce hypoglycemia, a condition characterized by abnormally low blood glucose levels . Animal studies have shown that there is a threshold dose beyond which the risk of hypoglycemia increases . Additionally, high doses of hydroxyglimepiride may lead to toxic effects, including liver and kidney damage .
Metabolic Pathways
Hydroxyglimepiride is primarily involved in the metabolic pathways related to glucose metabolism. It is formed through the hepatic oxidative biotransformation of glimepiride, catalyzed by cytochrome P450 enzymes . The compound contributes to the glucose-lowering effect of glimepiride by enhancing insulin secretion and improving glucose uptake by peripheral tissues . Hydroxyglimepiride also interacts with various cofactors and enzymes involved in glucose metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Hydroxyglimepiride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, hydroxyglimepiride accumulates in specific compartments, such as the cytoplasm and mitochondria . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of hydroxyglimepiride is primarily in the cytoplasm and mitochondria of pancreatic beta cells . The compound’s activity is influenced by its localization, as it needs to be in proximity to K_ATP channels and SUR to exert its effects . Hydroxyglimepiride may also undergo post-translational modifications that direct it to specific compartments within the cell . These modifications can affect the compound’s stability and activity, influencing its overall efficacy .
属性
IUPAC Name |
4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNQMQLWOOVHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155602 | |
| Record name | Hydroxyglimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127554-89-6, 600177-94-4 | |
| Record name | Hydroxyglimepiride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyglimepiride, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyglimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYGLIMEPIRIDE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is significant about the synthesis of Hydroxyglimepiride detailed in the research?
A1: The research by Novoa et al. [] focuses on the total synthesis of both cis and trans isomers of Hydroxyglimepiride. This is significant because Hydroxyglimepiride is an active metabolite of Glimepiride, a drug used to treat type 2 diabetes. Understanding the synthesis of this metabolite is crucial for studying its pharmacological properties and potential applications.
Q2: Are there other research areas where Hydroxyglimepiride synthesis is relevant?
A2: Interestingly, Hydroxyglimepiride synthesis is also mentioned in research focusing on a diverse range of natural products. In a study by Nicolaou et al. [], its synthesis is grouped with investigations into complex molecules like Nagahamide A and Sanglifehrin A. This suggests that the synthetic strategies employed for Hydroxyglimepiride could have broader implications for the synthesis of other complex organic molecules with potential biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


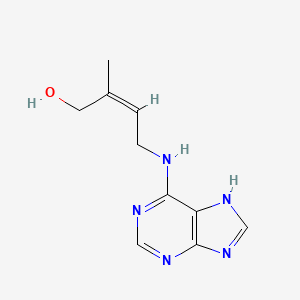
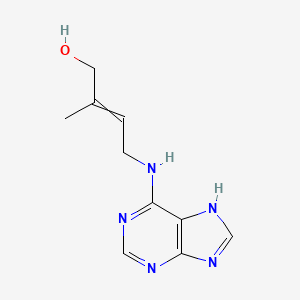
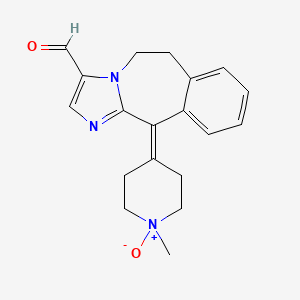
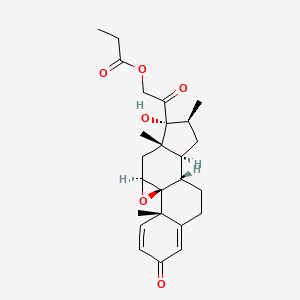
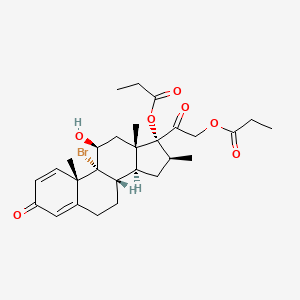
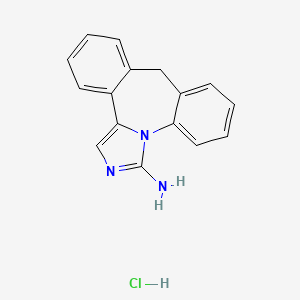
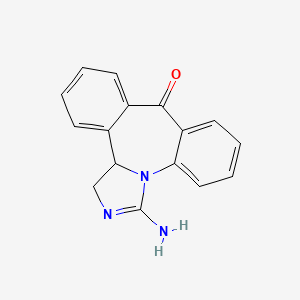
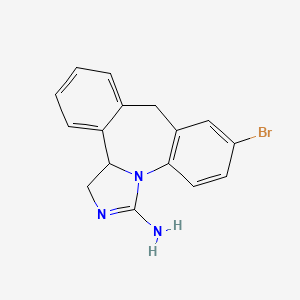

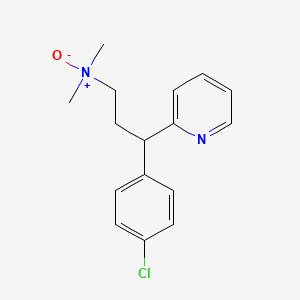
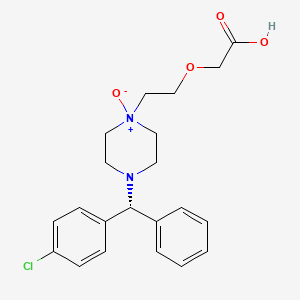
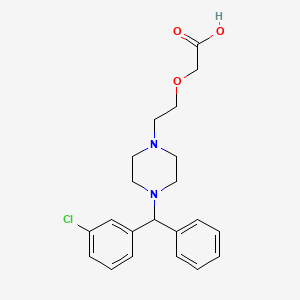

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)
